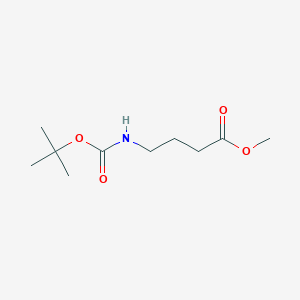

Methyl 4-((tert-butoxycarbonyl)amino)butanoate

Description

BenchChem offers high-quality Methyl 4-((tert-butoxycarbonyl)amino)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-((tert-butoxycarbonyl)amino)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-5-6-8(12)14-4/h5-7H2,1-4H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSTYWSKGONZPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-((tert-butoxycarbonyl)amino)butanoate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of a Protected Amino Acid Ester

Methyl 4-((tert-butoxycarbonyl)amino)butanoate, also known as Boc-GABA-OMe, is a derivative of gamma-aminobutyric acid (GABA), a crucial inhibitory neurotransmitter.[1] This compound has emerged as a valuable building block in organic synthesis, particularly in the realms of peptide chemistry and the development of novel therapeutics.[1] Its utility stems from the presence of a tert-butoxycarbonyl (Boc) protecting group on the amine functionality and a methyl ester at the carboxylic acid terminus. This dual-functionality allows for selective chemical transformations, making it an indispensable tool in the multi-step synthesis of complex molecules.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of Methyl 4-((tert-butoxycarbonyl)amino)butanoate, with a focus on its role in the burgeoning field of targeted protein degradation.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of Methyl 4-((tert-butoxycarbonyl)amino)butanoate is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 85909-04-2 | [3] |

| Molecular Formula | C₁₀H₁₉NO₄ | [3] |

| Molecular Weight | 217.26 g/mol | [3] |

| IUPAC Name | methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | [3] |

| Appearance | Solid | [4] |

| Boiling Point | 332.5±21.0 °C at 760 mmHg (Predicted) | [4] |

| Solubility | Soluble in many organic solvents | |

| Storage | Store at -20°C for long-term stability | [5] |

Spectroscopic Characterization:

The identity and purity of Methyl 4-((tert-butoxycarbonyl)amino)butanoate are typically confirmed using various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. Key expected signals include a singlet for the nine protons of the tert-butyl group, a singlet for the three protons of the methyl ester, and multiplets for the methylene protons of the butanoate chain.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Characteristic peaks would be observed for the carbonyl carbons of the ester and the carbamate, the quaternary carbon and methyl carbons of the Boc group, the methoxy carbon of the ester, and the methylene carbons of the butanoate backbone.

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present. Key absorption bands would be expected for the N-H stretching of the carbamate, C=O stretching of the ester and carbamate groups, and C-O stretching.

Synthesis of Methyl 4-((tert-butoxycarbonyl)amino)butanoate: A Step-by-Step Protocol

The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)butanoate typically involves two key steps: the protection of the amino group of a 4-aminobutanoic acid derivative, followed by esterification of the carboxylic acid. The Boc protection of the amine is a cornerstone of this synthesis, preventing its unwanted reaction in subsequent steps.[6]

The Chemistry of Boc Protection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[6] The protection reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O). The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a carbamate.

Sources

- 1. 133171-74-1 Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate AKSci 9393CR [aksci.com]

- 2. Methyl 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate | Benchchem [benchchem.com]

- 3. Methyl 4-((tert-butoxycarbonyl)amino)butanoate | C10H19NO4 | CID 13112352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

An In-Depth Technical Guide to Methyl 4-((tert-butoxycarbonyl)amino)butanoate (CAS No. 85909-04-2)

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Protected GABA Analogue

Methyl 4-((tert-butoxycarbonyl)amino)butanoate, commonly referred to as Boc-GABA-OMe, is a cornerstone building block in modern organic and medicinal chemistry. At its core, it is a derivative of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, where both the amine and carboxylic acid functionalities are masked as a tert-butoxycarbonyl (Boc) carbamate and a methyl ester, respectively. This dual protection strategy imparts a unique set of chemical properties that render it an invaluable tool for the controlled and sequential synthesis of complex molecular architectures.

The strategic importance of this molecule lies in the stability of the Boc protecting group under a wide range of reaction conditions, coupled with its facile and selective removal under mild acidic conditions.[1] This allows chemists to orchestrate intricate synthetic pathways, ensuring that the reactive amine group is revealed only at the desired stage, thus preventing unwanted side reactions.[1] This guide will provide a comprehensive overview of the synthesis, characterization, handling, and strategic applications of Methyl 4-((tert-butoxycarbonyl)amino)butanoate, offering field-proven insights to empower researchers in their synthetic endeavors.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of a reagent is paramount for its effective and safe utilization in a laboratory setting. The key properties of Methyl 4-((tert-butoxycarbonyl)amino)butanoate are summarized in the table below.[2]

| Property | Value | Source |

| CAS Number | 85909-04-2 | [2] |

| Molecular Formula | C₁₀H₁₉NO₄ | [2] |

| Molecular Weight | 217.26 g/mol | [2] |

| IUPAC Name | methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | [2] |

| Synonyms | Boc-GABA-OMe, Methyl 4-(Boc-amino)butanoate | [2] |

| Appearance | Colorless to light yellow oil or solid | General Knowledge |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH) | General Knowledge |

Safety and Handling:

Methyl 4-((tert-butoxycarbonyl)amino)butanoate is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of Methyl 4-((tert-butoxycarbonyl)amino)butanoate involves a two-step process starting from either 4-aminobutanoic acid (GABA) or its methyl ester hydrochloride salt. The following protocol represents a robust and validated methodology.

Protocol 1: Synthesis from Methyl 4-aminobutanoate hydrochloride

This is often the preferred route as the esterification of GABA can be a separate preceding step.

Figure 1: General workflow for the synthesis of Methyl 4-((tert-butoxycarbonyl)amino)butanoate.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl 4-aminobutanoate hydrochloride (1.0 eq.). Suspend the solid in dichloromethane (DCM, approx. 0.2 M).

-

Basification: Cool the suspension to 0 °C using an ice bath. Add triethylamine (TEA, 2.2 eq.) dropwise to neutralize the hydrochloride salt and to act as a base for the subsequent reaction. Stir for 15-20 minutes at 0 °C. The rationale for using a tertiary amine base like TEA is to avoid its competing reaction with the Boc-anhydride.

-

Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) either as a solid or dissolved in a minimal amount of DCM. The slight excess of (Boc)₂O ensures complete conversion of the starting material.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M aqueous HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove any acidic byproducts), and brine. The acidic and basic washes are crucial for removing the primary water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, typically an oil or a low-melting solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[3] Alternatively, for larger scales or if the crude product is a solid, recrystallization from a suitable solvent system like ethyl acetate/hexanes can be employed.[4][5]

Analytical Characterization: A Spectroscopic Fingerprint

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized Methyl 4-((tert-butoxycarbonyl)amino)butanoate. The expected spectroscopic data are detailed below.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected chemical shifts (in ppm, relative to TMS in CDCl₃) are:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.7 | br s | 1H | -NH - | The broad singlet is characteristic of a carbamate proton, which can undergo exchange. |

| 3.67 | s | 3H | -O-CH₃ | A singlet in this region is typical for a methyl ester. |

| 3.18 | q, J ≈ 6.5 Hz | 2H | -CH₂ -NHBoc | This methylene group is adjacent to the electron-withdrawing carbamate nitrogen, hence it is shifted downfield. It appears as a quartet due to coupling with the adjacent methylene group. |

| 2.34 | t, J ≈ 7.5 Hz | 2H | -CH₂ -CO₂Me | This methylene group is adjacent to the carbonyl group of the ester, causing a downfield shift. It appears as a triplet due to coupling with the adjacent methylene group. |

| 1.84 | p, J ≈ 7.0 Hz | 2H | -CH₂-CH₂ -CH₂- | This central methylene group is coupled to the two adjacent methylene groups, resulting in a pentet (or multiplet). |

| 1.44 | s | 9H | -C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group appear as a sharp singlet, a characteristic signature of the Boc protecting group. |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The expected chemical shifts (in ppm, relative to TMS in CDCl₃) are:[6][7]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~173.8 | C =O (ester) | The carbonyl carbon of the ester appears in this characteristic downfield region.[7] |

| ~156.0 | C =O (carbamate) | The carbonyl carbon of the carbamate is also found in the downfield region, slightly upfield from the ester carbonyl.[7] |

| ~79.1 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group is a key identifier for the Boc group. |

| ~51.5 | -O-C H₃ | The carbon of the methyl ester. |

| ~40.1 | -C H₂-NHBoc | The carbon adjacent to the nitrogen of the carbamate. |

| ~31.4 | -C H₂-CO₂Me | The carbon adjacent to the ester carbonyl. |

| ~28.4 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

| ~25.0 | -CH₂-C H₂-CH₂- | The central carbon of the butanoate chain. |

FTIR (Fourier-Transform Infrared) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[8][9]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Broad | N-H stretch (carbamate) |

| ~2975, 2930 | Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1700 | Strong | C=O stretch (carbamate) |

| ~1520 | Medium | N-H bend (amide II band) |

| ~1250, 1170 | Strong | C-O stretch (ester and carbamate) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Methyl 4-((tert-butoxycarbonyl)amino)butanoate, under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 218.1. A common fragment observed would be the loss of the Boc group (100 amu) or the tert-butyl group (57 amu).[10][11][12]

Strategic Applications in Research and Drug Development

The utility of Methyl 4-((tert-butoxycarbonyl)amino)butanoate stems from its identity as a protected form of a GABA analogue. This makes it a valuable precursor in several areas of chemical synthesis.

Building Block for GABA Analogues and GABAergic Modulators

As a protected form of GABA methyl ester, this compound is an ideal starting material for the synthesis of more complex GABA analogues.[13][14][15] These analogues are of significant interest in neuroscience research and drug discovery for their potential to modulate the GABAergic system, which is implicated in a variety of neurological and psychiatric disorders. The Boc group allows for modifications at other positions of the molecule before the amine is deprotected.

Figure 2: Use of Methyl 4-((tert-butoxycarbonyl)amino)butanoate in the synthesis of GABA analogues.

Role in Peptide Synthesis

While not a standard amino acid for direct incorporation into solid-phase peptide synthesis (SPPS) due to the protected C-terminus, Methyl 4-((tert-butoxycarbonyl)amino)butanoate is a valuable reagent in solution-phase peptide synthesis and fragment condensation strategies.[16][17] The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid, which can then be activated and coupled to the N-terminus of a peptide chain. This approach is particularly useful for introducing a GABA-like spacer or non-proteinogenic amino acid into a peptide sequence.

Deprotection of the Boc Group: A Critical Step

The removal of the Boc group is a fundamental transformation in syntheses utilizing this building block. This is typically achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM, or with HCl in an organic solvent like dioxane or methanol.[5] The mechanism involves the protonation of the carbamate carbonyl, followed by the elimination of isobutylene and carbon dioxide to liberate the free amine.

Figure 3: Simplified schematic of the acid-catalyzed deprotection of a Boc-protected amine.

Protocol 2: Boc Deprotection

-

Reaction Setup: Dissolve Methyl 4-((tert-butoxycarbonyl)amino)butanoate (1.0 eq.) in DCM.

-

Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting product is the amine salt, which can be used directly or neutralized with a base.

Conclusion

Methyl 4-((tert-butoxycarbonyl)amino)butanoate is more than just a chemical reagent; it is a strategic tool that offers synthetic chemists a high degree of control and flexibility. Its robust Boc protection, coupled with the methyl ester, allows for the selective manipulation of other functional groups within a molecule before the crucial amine is unmasked. A thorough understanding of its synthesis, purification, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the synthesis of novel pharmaceuticals, peptidomimetics, and other complex organic molecules. As the demand for sophisticated molecular architectures continues to grow, the importance of such versatile building blocks will undoubtedly increase.

References

-

Royal Society of Chemistry. (n.d.). Contents Generic Methods for Monomer Synthesis. Retrieved from [Link]

-

NMR Chemical Shifts. (n.d.). Retrieved from [Link]

-

Evotec. (n.d.). Buy Methyl 4-((tert-butoxycarbonyl)amino)butanoate (EVT-2539652) | 85909-04-2. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemical Shifts. (n.d.). Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0029762). Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

- Google Patents. (n.d.). CN112694420A - N2Preparation method of methyl ester- (tert-butoxycarbonyl) -L-lysine hydrochloride.

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-((tert-butoxycarbonyl)amino)butanoate. Retrieved from [Link]

-

ResearchGate. (2007, August). Synthesis and resolution of 2-methyl analogues of GABA. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

-

MDPI. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR absorption spectra for: (a) methyl 4-pentenoate and (b-d) dried.... Retrieved from [Link]

-

AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

MDPI. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2023, April 1). Interpretation of Fourier Transform Infrared Spectra (FTIR). Retrieved from [Link]

-

Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2019, April). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

ResearchGate. (2008, August). Liquid phase peptide synthesis by fragment condensation on a soluble polymer support, 6. The influence of peptide‐chain lengths of Boc‐oligopeptides on the coupling efficiencies of their C‐terminal amino acids in coupling reactions with polymer‐bound amino acids. Retrieved from [Link]

-

PubMed. (2015). Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. Retrieved from [Link]

-

PubMed. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of butanal fragmentation pattern of m/z m/e ions for analysis and identification of butyraldehyde image diagram. Retrieved from [Link]

-

Bentham Science. (n.d.). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Retrieved from [Link]

-

PubMed. (2013, July 7). Chemoselective fragment condensation between peptide and peptidomimetic oligomers. Retrieved from [Link]

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Buy Methyl 4-((tert-butoxycarbonyl)amino)butanoate (EVT-2539652) | 85909-04-2 [evitachem.com]

- 2. Methyl 4-((tert-butoxycarbonyl)amino)butanoate | C10H19NO4 | CID 13112352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. compoundchem.com [compoundchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. mdpi.com [mdpi.com]

- 14. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0029762) [hmdb.ca]

- 17. luxembourg-bio.com [luxembourg-bio.com]

An In-depth Technical Guide to Boc-γ-Aminobutyric Acid Methyl Ester

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. Its low molecular weight and polar nature, existing as a zwitterion at physiological pH, restrict its ability to cross the blood-brain barrier[1][2]. This limitation has spurred the development of various GABA analogs and prodrugs to enhance its therapeutic potential. A key strategy in the synthesis of these molecules is the use of protecting groups to selectively mask reactive functional groups during chemical transformations.

Boc-γ-aminobutyric acid methyl ester, also known as methyl 4-((tert-butoxycarbonyl)amino)butanoate, is a crucial intermediate in this field. It features two key modifications to the parent GABA molecule: the amine group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is esterified to a methyl ester. The Boc group is favored in organic synthesis, particularly in peptide chemistry, due to its stability under a wide range of conditions and its facile removal under mild acidic conditions[3][4]. The methyl ester modification enhances the compound's solubility in organic solvents, making it more amenable to various synthetic manipulations. This guide provides a comprehensive overview of the core properties, synthesis, characterization, and applications of this versatile building block.

Physicochemical Properties

The physical and chemical properties of Boc-γ-aminobutyric acid methyl ester are fundamental to its handling, storage, and application in synthesis. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C10H19NO4 | [5][6] |

| Molecular Weight | 217.27 g/mol | [5][6] |

| IUPAC Name | methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | [6] |

| CAS Number | 85909-04-2 | [5][6] |

| Appearance | White to off-white solid/powder | [7] |

| Solubility | Soluble in organic solvents like dichloromethane and dimethyl sulfoxide; less soluble in water. | [4] |

| XLogP3 | 1.1 | [6] |

Synthesis and Purification

The synthesis of Boc-γ-aminobutyric acid methyl ester is a multi-step process that typically involves the protection of the amine group of GABA followed by the esterification of the carboxylic acid. A common and efficient method involves the use of di-tert-butyl dicarbonate (Boc₂O) for the Boc protection.

Experimental Protocol: Synthesis of Boc-γ-Aminobutyric Acid Methyl Ester

1. Boc Protection of GABA:

-

Dissolve γ-aminobutyric acid (1 equivalent) in a 1:1 (v/v) mixture of dioxane and water.

-

Add triethylamine (1.5 equivalents) to the solution and stir until the GABA is fully dissolved.

-

To this solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) at room temperature and continue stirring. The reaction mixture should become homogeneous within an hour.

-

Allow the reaction to proceed for an additional 2 hours.

-

Dilute the mixture with water and perform an extraction with ethyl acetate twice to remove byproducts.

-

Acidify the aqueous layer with a 5% citric acid solution and immediately extract the product three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent under reduced pressure to yield Boc-γ-aminobutyric acid (Boc-GABA-OH) as a crude product, which may be an oil or a solid.[8]

2. Methyl Esterification of Boc-GABA-OH:

-

Dissolve the crude Boc-GABA-OH in a suitable solvent such as methanol or a mixture of toluene and methanol.

-

Add a methylating agent. A common and effective reagent is (trimethylsilyl)diazomethane (TMSCHN₂). Add it dropwise until a yellow color persists.

-

Stir the reaction mixture for 1 hour at room temperature.

-

Concentrate the solution in vacuo to remove the solvent and excess reagent.[9]

3. Purification:

-

The crude Boc-γ-aminobutyric acid methyl ester can be purified by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane.[9][10]

-

For products that are obtained as oils, trituration with a non-polar solvent like hexane or ether can sometimes induce crystallization.[3] Seeding with a known crystal can also be an effective method to obtain a solid product.[11]

Spectroscopic Characterization

The identity and purity of Boc-γ-aminobutyric acid methyl ester are confirmed using various spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, and Mass Spectrometry are crucial for quality control.

| Technique | Expected Peaks / Values |

| ¹H NMR | δ (ppm): ~1.4 (s, 9H, C(CH₃)₃), ~1.8 (quintet, 2H, -CH₂-CH₂-CH₂-), ~2.3 (t, 2H, -CH₂-COOCH₃), ~3.1 (q, 2H, -NH-CH₂-), ~3.6 (s, 3H, -COOCH₃), ~5.0 (broad s, 1H, -NH-). |

| ¹³C NMR | δ (ppm): ~25 (-CH₂-CH₂-CH₂-), ~28 (C(CH₃)₃), ~31 (-CH₂-COOCH₃), ~40 (-NH-CH₂-), ~51 (-COOCH₃), ~79 (-C(CH₃)₃), ~156 (-NH-COO-), ~173 (-COOCH₃). |

| Mass Spec (ESI+) | m/z: 218.1 [M+H]⁺, 240.1 [M+Na]⁺ |

Note: The exact chemical shifts (δ) in NMR spectra can vary slightly depending on the solvent and concentration used.

Applications in Research and Development

Boc-γ-aminobutyric acid methyl ester is a valuable building block in medicinal chemistry and drug development, primarily for the synthesis of GABAergic compounds and peptidomimetics.

-

Synthesis of GABA Analogs: The protected nature of the molecule allows for selective modifications at other positions of the carbon backbone. The Boc group can be easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid, to reveal the free amine for further reactions.[4][12] This is a key step in the synthesis of more complex GABA analogs with potentially improved pharmacokinetic properties.[13]

-

Peptide Synthesis: It serves as a non-canonical amino acid building block for incorporation into peptide chains. The Boc protecting group is orthogonal to the Fmoc protecting group commonly used in solid-phase peptide synthesis, allowing for selective deprotection and chain elongation.[14]

-

PROTAC Linkers: This molecule has been identified as a component that can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.

Safety and Handling

Boc-γ-aminobutyric acid methyl ester is associated with certain hazards and should be handled with appropriate safety precautions. According to its hazard classification, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[6] Therefore, it is essential to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

Boc-γ-aminobutyric acid methyl ester is a fundamentally important molecule in the field of medicinal chemistry. Its dual-protected structure provides a stable yet versatile platform for the synthesis of a wide array of more complex molecules, particularly those targeting the GABAergic system. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and scientists aiming to leverage its potential in drug discovery and development.

References

-

Synthetic application of γ‐aminobutyrate products. (A) Synthesis of... - ResearchGate. (n.d.). Retrieved from [Link]

-

Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.). Retrieved from [Link]

-

Dual protection of amino functions involving Boc - RSC Publishing. (2013). Retrieved from [Link]

-

METHYL 4-(TERT-BUTOXYCARBONYL(METHYL)AMINO)BENZOATE synthesis. (n.d.). Retrieved from [Link]

-

Methyl 4-((tert-butoxycarbonyl)amino)butanoate | C10H19NO4 | CID 13112352 - PubChem. (n.d.). Retrieved from [Link]

-

BMRB entry bmse000340 - Gamma-Aminobutyric Acid. (n.d.). Retrieved from [Link]

-

SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. (n.d.). Retrieved from [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000112). (n.d.). Retrieved from [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000112). (n.d.). Retrieved from [Link]

-

Synthesis and NMR characterization of dendrimers based on 2, 2-bis-(hydroxymethyl)-propanoic acid (bis-HMPA) containing periphe. (n.d.). Retrieved from [Link]

- CN112661672A - Crystallization method of Boc-amino acid - Google Patents. (n.d.).

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). Retrieved from [Link]

-

Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions - ResearchGate. (n.d.). Retrieved from [Link]

-

Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed. (n.d.). Retrieved from [Link]

-

Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA) and Its Ethyl Ester: Mild Oxidants for Reactions in Hydrophobic Microenvironments and Bactericidal Activity - MDPI. (n.d.). Retrieved from [Link]

-

Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions - PubMed. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CAS 57294-38-9: n-tert-Butoxycarbonyl-gamma-aminobutyric a… [cymitquimica.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Methyl 4-((tert-butoxycarbonyl)amino)butanoate | C10H19NO4 | CID 13112352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BOC-GAMMA-ABU-OH | 57294-38-9 [chemicalbook.com]

- 8. peptide.com [peptide.com]

- 9. mdpi.com [mdpi.com]

- 10. METHYL 4-(TERT-BUTOXYCARBONYL(METHYL)AMINO)BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 11. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Boc-GABA-OH 97 57294-38-9 [sigmaaldrich.com]

An In-depth Technical Guide to Methyl 4-((tert-butoxycarbonyl)amino)butanoate: A Cornerstone in Modern Synthetic Chemistry

Abstract

Methyl 4-((tert-butoxycarbonyl)amino)butanoate, a key bifunctional molecule, serves as a fundamental building block in the realms of medicinal chemistry and organic synthesis. This guide provides an in-depth analysis of its core physicochemical properties, elucidates its critical role in peptide synthesis and the development of Proteolysis Targeting Chimeras (PROTACs), and offers a detailed, field-proven protocol for its synthesis and purification. Safety considerations and handling procedures are also comprehensively addressed to ensure best laboratory practices. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical application of this versatile compound.

Core Physicochemical Properties

Methyl 4-((tert-butoxycarbonyl)amino)butanoate is an organic compound that incorporates a carbamate-protected amine and a methyl ester. This unique structure makes it a valuable intermediate in multi-step organic syntheses.

| Property | Value | Source(s) |

| Molecular Weight | 217.26 g/mol | [1][2] |

| Molecular Formula | C10H19NO4 | [1][3][4] |

| CAS Number | 85909-04-2 | [2][3] |

| IUPAC Name | methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | [1] |

| Appearance | Colorless liquid (at room temperature) | [5] |

| Solubility | Low solubility in water | [5] |

The Synthetic Chemist's Ally: Key Applications

The utility of Methyl 4-((tert-butoxycarbonyl)amino)butanoate stems from the presence of the tert-butoxycarbonyl (Boc) protecting group on the amine functionality. This group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, allowing for selective deprotection and further functionalization of the amine.

A Linchpin in Peptide Synthesis

In the intricate process of peptide synthesis, protecting the amine group of one amino acid while activating its carboxylic acid group for coupling with another is paramount. The Boc group in Methyl 4-((tert-butoxycarbonyl)amino)butanoate serves this protective role admirably.[6] Its stability prevents unwanted side reactions at the nitrogen atom during peptide bond formation.[6] Once the desired coupling is achieved, the Boc group can be cleanly cleaved, typically with trifluoroacetic acid (TFA), to reveal the free amine for the next coupling step in the sequence.[6]

Caption: Synthesis of Methyl 4-((tert-butoxycarbonyl)amino)butanoate.

Materials and Reagents

-

Methyl 4-aminobutanoate hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Experimental Procedure

-

Dissolution: In a round-bottom flask, dissolve methyl 4-aminobutanoate hydrochloride in dichloromethane.

-

Basification: Cool the solution in an ice bath and add triethylamine dropwise to neutralize the hydrochloride salt and liberate the free amine.

-

Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, the product can be further purified by column chromatography on silica gel.

-

Safety and Handling

Methyl 4-((tert-butoxycarbonyl)amino)butanoate is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. [1]It may also cause respiratory irritation. [1]

Precautionary Measures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [7][8]* Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [7][8]* Handling: Avoid contact with skin, eyes, and clothing. [7]Do not eat, drink, or smoke when using this product. [8]Wash hands thoroughly after handling. [7][8]

First Aid

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [7][9]Seek medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water. [7]Remove contaminated clothing and shoes. [8]* Ingestion: If swallowed, wash out mouth with water. [7]Do not induce vomiting. Seek immediate medical attention.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. [7]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. [2][8]

Conclusion

Methyl 4-((tert-butoxycarbonyl)amino)butanoate is a quintessential example of a simple molecule with profound impact in the field of organic synthesis. Its strategic design, featuring a readily cleavable protecting group, makes it an indispensable tool for the construction of complex molecules, from peptides to innovative therapeutics like PROTACs. A thorough understanding of its properties, applications, and safe handling is crucial for any scientist working at the forefront of chemical and pharmaceutical research.

References

-

PubChem. Methyl 4-((tert-butoxycarbonyl)amino)butanoate. National Center for Biotechnology Information. [Link]

-

Evo-Tachem. Buy Methyl 4-((tert-butoxycarbonyl)amino)butanoate. [Link]

-

Wikipedia. Methyl butyrate. [Link]

Sources

- 1. Methyl 4-((tert-butoxycarbonyl)amino)butanoate | C10H19NO4 | CID 13112352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 85909-04-2|Methyl 4-((tert-butoxycarbonyl)amino)butanoate|BLD Pharm [bldpharm.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. keyorganics.net [keyorganics.net]

- 5. Methyl butyrate - Wikipedia [en.wikipedia.org]

- 6. Methyl 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate | Benchchem [benchchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. staging.keyorganics.net [staging.keyorganics.net]

- 9. fishersci.com [fishersci.com]

Introduction: A Versatile Building Block in Modern Chemistry

An In-depth Technical Guide to Methyl 4-(tert-butoxycarbonylamino)butanoate (Boc-GABA-OMe)

Methyl 4-(tert-butoxycarbonylamino)butanoate, commonly referred to as Boc-GABA-OMe, is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] This compound is of significant interest to researchers and drug development professionals due to its unique trifecta of structural features: a GABA core, a tert-butyloxycarbonyl (Boc) protecting group, and a methyl ester. This combination makes it an invaluable building block in peptide synthesis, medicinal chemistry, and the development of novel therapeutic agents.[1][2]

The Boc group provides a robust yet easily removable shield for the amine functionality, preventing unwanted side reactions during complex synthetic sequences.[3][4] Its stability under a wide range of conditions and its facile cleavage under mild acidic conditions are cornerstones of its utility, particularly in solid-phase peptide synthesis (SPPS).[1][4] The methyl ester modification of the carboxylic acid enhances the compound's solubility in organic solvents, facilitating easier handling and purification in laboratory settings compared to its free-acid counterpart, Boc-GABA-OH.[2][3] Consequently, Boc-GABA-OMe serves as a crucial intermediate for creating peptidomimetics, GABA analogs for neurological research, and linkers for advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[5][6]

This guide provides a comprehensive technical overview of Boc-GABA-OMe, detailing its chemical structure, physicochemical properties, a validated synthetic workflow, and its critical applications in scientific research and pharmaceutical development.

Chemical Identity and Physicochemical Properties

The structural identity of a chemical compound is fundamental to its application. Boc-GABA-OMe is precisely defined by its molecular structure and associated identifiers.

Table 1: Chemical Identifiers for Boc-GABA-OMe

| Identifier | Value |

| IUPAC Name | methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

| Synonyms | N-Boc-gamma-aminobutyric acid methyl ester, Methyl 4-(Boc-amino)butanoate |

| CAS Number | 53315-37-8 (example, may vary by supplier) |

| Molecular Formula | C₁₀H₁₉NO₄ |

| Molecular Weight | 217.26 g/mol [7] |

| Canonical SMILES | CC(C)(C)OC(=O)NCCCC(=O)OC |

| InChI Key | YXQPXNQBDFRTEX-UHFFFAOYSA-N |

The physical and chemical properties of Boc-GABA-OMe dictate its behavior in various experimental conditions, from reaction solvents to storage. While specific data for the methyl ester is less commonly published than for the corresponding carboxylic acid (Boc-GABA-OH), the following table summarizes key properties based on available data for closely related structures and general chemical principles.

Table 2: Physicochemical Properties of Boc-GABA-OH (for reference)

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [3][8] |

| Melting Point | 55-59 °C | [8] |

| Boiling Point | 78-82 °C at 0.2 mmHg | [8][9][10] |

| Solubility | Soluble in organic solvents like methanol, dichloromethane, and DMSO; less soluble in water. | [3] |

| Flash Point | >113 °C (>235 °F) - closed cup | [9][11] |

| Storage Temperature | Room temperature, sealed in a dry, dark place. | [8] |

Note: The methyl ester (Boc-GABA-OMe) is expected to be a liquid or a low-melting solid at room temperature, with higher solubility in nonpolar organic solvents compared to Boc-GABA-OH.

Synthesis, Characterization, and Safe Handling

The synthesis of Boc-GABA-OMe is typically achieved through a two-step process starting from γ-aminobutyric acid (GABA). The first step involves the protection of the primary amine with a Boc group, followed by the esterification of the carboxylic acid.

Synthetic Workflow

The overall transformation involves two key reactions:

-

N-Protection: The nucleophilic amino group of GABA reacts with Di-tert-butyl dicarbonate (Boc₂O) under basic conditions to form N-Boc-γ-aminobutyric acid (Boc-GABA-OH). The base neutralizes the in-situ generated acid and activates the amine.

-

Esterification: The carboxylic acid of Boc-GABA-OH is converted to a methyl ester. This can be achieved through various methods, such as reaction with methanol in the presence of an acid catalyst (e.g., H₂SO₄) or by using a milder reagent like thionyl chloride (SOCl₂) followed by methanol.

Detailed Experimental Protocol

This protocol outlines a representative procedure for synthesizing Boc-GABA-OMe.

Step 1: Synthesis of N-Boc-γ-aminobutyric acid (Boc-GABA-OH)

-

Dissolution: Dissolve γ-aminobutyric acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous sodium hydroxide (NaOH) solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath with gentle stirring.

-

Addition of Boc Anhydride: Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-dioxane dropwise to the cooled mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove unreacted Boc₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 using a cold 1 M HCl or KHSO₄ solution.

-

Extract the product into ethyl acetate (3x).

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield Boc-GABA-OH, typically as a white solid.[3]

Step 2: Synthesis of Methyl 4-(tert-butoxycarbonylamino)butanoate (Boc-GABA-OMe)

-

Dissolution: Dissolve the crude Boc-GABA-OH (1.0 eq) from Step 1 in anhydrous methanol.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the solution. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Work-up:

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum. The resulting crude product can be further purified by flash column chromatography on silica gel to yield pure Boc-GABA-OMe.

Spectroscopic Characterization

The identity and purity of the synthesized Boc-GABA-OMe should be confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see a characteristic singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group, a singlet at ~3.7 ppm for the methyl ester protons, and multiplets for the methylene protons of the GABA backbone.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include those for the carbonyls of the carbamate and ester, the quaternary carbon and methyls of the Boc group, the methoxy carbon, and the carbons of the alkyl chain.

-

Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ or [M+Na]⁺) should correspond to the calculated molecular weight of the product.

Safe Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of Boc-GABA-OMe and ensuring laboratory safety.

-

Handling: Avoid direct contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[12] Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[12][13]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and dark place to prevent degradation.[8] It is classified as a combustible solid.[9][11]

-

Disposal: Dispose of the chemical waste in accordance with federal, state, and local environmental regulations.[12] It is often recommended to dissolve the material in a combustible solvent and burn it in a chemical incinerator.[12]

Applications in Research and Drug Development

The utility of Boc-GABA-OMe stems from its role as a versatile intermediate in synthesizing more complex molecules with therapeutic potential.

Peptide Synthesis and Peptidomimetics

Boc-GABA-OMe is a valuable building block for incorporating a flexible, non-proteinogenic spacer into peptide chains.[1][9] The incorporation of GABA and its analogs can induce specific secondary structures (e.g., turns and helices) in peptides, enhance their stability against enzymatic degradation, and improve their pharmacokinetic properties.[1] After incorporating the Boc-GABA-OMe unit into a growing peptide chain, the methyl ester can be hydrolyzed to the free carboxylic acid for further elongation, or the Boc group can be removed to allow coupling at the amine terminus.

Development of GABA Analogs

As a derivative of the main inhibitory neurotransmitter, Boc-GABA-OMe is a key starting material for synthesizing novel GABA analogs.[5][14] These analogs are designed to modulate the GABAergic system and are investigated as potential treatments for a range of neurological and psychiatric conditions, including anxiety, epilepsy, and insomnia.[1][] The Boc and ester groups allow for selective modifications at other positions of the GABA backbone, enabling the exploration of structure-activity relationships (SAR).[5]

PROTAC Linker Synthesis

In the cutting-edge field of targeted protein degradation, Boc-GABA-OH (the precursor to Boc-GABA-OMe) serves as a flexible linker component in the synthesis of PROTACs.[6] PROTACs are bifunctional molecules that induce the degradation of specific target proteins. The GABA unit can provide the necessary length and flexibility for the linker that tethers the target-binding ligand to the E3 ligase-recruiting ligand.[6]

Conclusion

Boc-GABA-OMe is more than a simple derivative of an amino acid; it is a strategically designed chemical tool that offers synthetic chemists significant advantages. The orthogonal protection offered by the Boc group and the methyl ester, combined with the inherent biological relevance of the GABA scaffold, makes it an indispensable component in the modern synthetic chemist's toolbox. Its application spans from fundamental peptide research to the development of sophisticated therapeutics, underscoring its importance in advancing the fields of chemistry, biology, and medicine.

References

-

Chem-Impex. Nγ-Boc-L-2,4-diaminobutyric acid methyl ester hydrochloride.

-

Safety Data Sheet. (2022-10-12).

-

Sigma-Aldrich. Boc-GABA-OH 97 57294-38-9.

-

Sigma-Aldrich. Boc-N-methyl-gamma-aminobutyric acid | 94994-39-5.

-

Benchchem. An In-depth Technical Guide to Boc-Protected Gamma-Amino Acids.

-

Santa Cruz Biotechnology. Boc-N-methyl-gamma-aminobutyric acid | CAS 94994-39-5.

-

ChemScene. 57294-38-9 | Boc-GABA-OH.

-

CymitQuimica. CAS 57294-38-9: n-tert-Butoxycarbonyl-gamma-aminobutyric acid.

-

ChemicalBook. BOC-GAMMA-ABU-OH | 57294-38-9.

-

Fisher Scientific. N-BOC-gamma-Aminobutyric acid, 98%.

-

MSDS DBG001 Boc-Glycinol.pdf.

-

Sigma-Aldrich. Boc-GABA-OH 97 57294-38-9.

-

Sigma-Aldrich. Boc-GABA-OH 97 57294-38-9.

-

BOC Sciences. CAS 13031-60-2 γ-Aminobutylic acid methyl ester hydrochloride.

-

SLS Ireland. Boc-GABA-OH, 97% | 469572-5G | SIGMA-ALDRICH.

-

MDPI. Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors.

-

APExBIO. Boc-GABA-OH – Protected γ-Aminobutyric Acid.

-

PubChem. 4-(((Tert-butoxy)carbonyl)amino)butanoic acid.

-

PubMed. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.

-

Organic Chemistry Portal. γ-Amino Butyric Acid (GABA) Synthesis Enabled by Copper-Catalyzed Carboamination of Alkenes.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Boc-Protected Amines in Developing Cutting-Edge Pharmaceuticals.

-

TargetMol. Boc-GABA-OH | PROTAC Linker.

-

Sigma-Aldrich. Boc-GABA-OH 97 57294-38-9.

-

PubChem. Gamma-Aminobutyric Acid.

-

BOC Sciences. GABA Receptor Agonist.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 57294-38-9: n-tert-Butoxycarbonyl-gamma-aminobutyric a… [cymitquimica.com]

- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Boc-GABA-OH | PROTAC Linker | TargetMol [targetmol.com]

- 7. scbt.com [scbt.com]

- 8. BOC-GAMMA-ABU-OH | 57294-38-9 [chemicalbook.com]

- 9. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 10. scientificlabs.ie [scientificlabs.ie]

- 11. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 12. cdn.accentuate.io [cdn.accentuate.io]

- 13. peptide.com [peptide.com]

- 14. γ-Amino Butyric Acid (GABA) Synthesis Enabled by Copper-Catalyzed Carboamination of Alkenes [organic-chemistry.org]

An In-depth Technical Guide to Methyl 4-((tert-butoxycarbonyl)amino)butanoate: Solubility and Stability for the Research Scientist

Introduction: A Versatile Building Block in Modern Synthesis

Methyl 4-((tert-butoxycarbonyl)amino)butanoate, also known as Boc-GABA-OMe, is a pivotal amino acid derivative extensively utilized in the realms of peptide synthesis, medicinal chemistry, and the development of complex organic molecules.[1] Its structure incorporates a methyl ester and a tert-butoxycarbonyl (Boc) protected amine, functionalities that offer both synthetic utility and specific stability challenges. This guide provides an in-depth exploration of the solubility and stability characteristics of this compound, offering field-proven insights and detailed protocols to aid researchers in its effective handling, storage, and application. Understanding these core properties is paramount for ensuring reaction efficiency, purity of intermediates, and the overall success of multi-step synthetic endeavors.[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO₄ | [2][3][4] |

| Molecular Weight | 217.26 g/mol | [2][5] |

| Appearance | Typically a white solid or crystalline compound | [1] |

| Melting Point | Not specified | [1] |

| Boiling Point | Data not available | [1] |

Solubility Profile: A Guide to Solvent Selection

The solubility of Methyl 4-((tert-butoxycarbonyl)amino)butanoate is a critical parameter for its use in various reaction and purification protocols. As a moderately polar molecule, its solubility is dictated by the interplay between the polar carbamate and ester groups and the nonpolar tert-butyl and methylene functionalities.

Qualitative Solubility

Based on available data, the compound exhibits good solubility in a range of common organic solvents.[1]

| Solvent | Solubility | Notes |

| Dichloromethane (DCM) | Soluble | A common solvent for reactions involving this compound. |

| Methanol (MeOH) | Soluble | Suitable for reactions and as a co-solvent in purification.[1] |

| Ethyl Acetate (EtOAc) | Very Soluble | Often used in extraction and chromatography. |

| Tetrahydrofuran (THF) | Soluble | A versatile solvent for a variety of organic transformations. |

| Acetone | Soluble | Useful for dissolving the compound for analysis or reaction. |

| Water | Insoluble to Slightly Soluble | The hydrophobic Boc group and methyl ester limit aqueous solubility. |

| Petroleum Ether | Insoluble | Can be used as an anti-solvent for precipitation or crystallization. |

Causality Behind Solvent Choices: The selection of a solvent is intrinsically linked to the intended application. For reactions, a solvent that fully dissolves the reactants at the desired temperature is crucial for achieving optimal reaction kinetics. For purification by chromatography, a solvent system is chosen to achieve differential partitioning of the compound and impurities on the stationary phase. In extractions, immiscible solvents are selected based on the compound's preferential solubility in one phase over the other.

Experimental Protocol for Solubility Determination

This protocol outlines a standard method for the quantitative determination of solubility.

Objective: To determine the solubility of Methyl 4-((tert-butoxycarbonyl)amino)butanoate in a given solvent at a specific temperature.

Materials:

-

Methyl 4-((tert-butoxycarbonyl)amino)butanoate

-

Selected solvent (e.g., Dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Methyl 4-((tert-butoxycarbonyl)amino)butanoate to a vial containing a known volume of the solvent.

-

Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.45 µm filter to remove any particulate matter.

-

Dilute the filtered solution with a known volume of a suitable solvent (mobile phase for HPLC is ideal) to bring the concentration within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of the compound.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at that temperature.

-

Chemical Stability: Navigating Potential Degradation Pathways

The stability of Methyl 4-((tert-butoxycarbonyl)amino)butanoate is a critical consideration for its storage and handling. The presence of both a Boc-protected amine and a methyl ester gives rise to specific vulnerabilities, primarily to acidic and basic conditions.

Stability Towards Hydrolysis

Acidic Conditions: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[6][7] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched by a nucleophile or eliminated as isobutylene. This deprotection can occur even under mild acidic conditions. The methyl ester is generally more stable to acidic hydrolysis, which is a reversible process requiring a large excess of water to proceed to a significant extent.[8]

Basic Conditions (Saponification): The methyl ester is susceptible to hydrolysis under basic conditions, a process known as saponification.[9] This reaction is typically irreversible and proceeds via nucleophilic acyl substitution, yielding the corresponding carboxylate salt and methanol. The Boc group, in contrast, is generally stable towards most nucleophilic and basic conditions.[7]

Thermal Stability

The Boc group can be removed thermally, although this typically requires elevated temperatures. Some studies have shown that deprotection of Boc-protected amino acids can occur at temperatures around 150 °C, with the process being influenced by the presence of water.[10] Simple heating under vacuum to about 190°C has also been suggested for Boc deprotection.[11] The ester group is generally stable to moderate heat in the absence of acidic or basic catalysts.

Degradation Pathways

The primary degradation pathways for Methyl 4-((tert-butoxycarbonyl)amino)butanoate involve the cleavage of either the Boc group or the methyl ester.

Caption: Primary degradation pathways of Methyl 4-((tert-butoxycarbonyl)amino)butanoate.

Storage Recommendations

To ensure the long-term integrity of Methyl 4-((tert-butoxycarbonyl)amino)butanoate, it should be stored in a cool, dry place, away from strong acids and bases.[12] For extended storage, refrigeration is recommended.

Analytical Methods for Purity Assessment

Ensuring the purity of Methyl 4-((tert-butoxycarbonyl)amino)butanoate is crucial for its successful application in synthesis. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is generally the most suitable for analyzing this compound.

Experimental Protocol for HPLC Analysis:

Objective: To determine the purity of a sample of Methyl 4-((tert-butoxycarbonyl)amino)butanoate.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)

-

Methyl 4-((tert-butoxycarbonyl)amino)butanoate sample

Procedure:

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture.

-

Optionally, add a small amount of TFA (e.g., 0.1%) to both the aqueous and organic phases to improve peak shape and resolution.

-

Degas the mobile phase thoroughly before use.

-

-

Sample Preparation:

-

Accurately weigh a small amount of the sample (e.g., 1-2 mg).

-

Dissolve the sample in a known volume of the mobile phase to create a stock solution (e.g., 1 mg/mL).

-

Further dilute the stock solution if necessary to achieve a suitable concentration for UV detection.

-

-

Chromatographic Conditions (Representative):

-

Column: C18, 4.6 mm x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% TFA

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

-

-

Analysis:

-

Inject the prepared sample solution into the HPLC system.

-

Record the chromatogram for a sufficient run time to allow for the elution of all components.

-

-

Data Processing:

-

Integrate the peaks in the chromatogram.

-

Calculate the purity of the sample based on the area percentage of the main peak relative to the total area of all peaks.

-

Self-Validating System: The inclusion of a reference standard of known purity allows for the validation of the method and accurate quantification. The peak shape and retention time should be consistent across runs. The presence of degradation products can be monitored by the appearance of new peaks in the chromatogram.

Conclusion

Methyl 4-((tert-butoxycarbonyl)amino)butanoate is a valuable synthetic intermediate whose successful application hinges on a thorough understanding of its solubility and stability. This guide has provided a comprehensive overview of these critical properties, coupled with detailed experimental protocols. By adhering to the principles and methodologies outlined herein, researchers can ensure the integrity of this compound, leading to more reliable and reproducible synthetic outcomes. The provided insights into the causality behind experimental choices aim to empower scientists to make informed decisions in their daily laboratory work.

References

- Methyl 4-((tert-butoxycarbonyl)amino)

- Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc.

- Methyl 4-(tert-butoxycarbonyl(methyl)amino)

- Methyl 4-((tert-butoxycarbonyl)amino)

- Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry.

- Dual protection of amino functions involving Boc. RSC Publishing.

- Methyl 4-((tert-butoxycarbonyl)amino)

- DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide.

- Methyl 4-((tert-butoxycarbonyl)amino)

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- BOC-ON. Sigma-Aldrich.

- How should I deprotect Boc-amino group without breaking ester bond?.

-

4-(amino)butanoic acid . CymitQuimica.

- 4-((tert-butoxycarbonyl)amino)butanoic acid. Sigma-Aldrich.

- Boc-GABA-OH. ChemScene.

- Boc-GABA-OH 97%. Sigma-Aldrich.

- Boc-GABA-OH – Protected γ-Aminobutyric Acid. APExBIO.

- Methyl 4-((tert-butoxycarbonyl)amino)

- Methyl 4-((tert-butoxycarbonyl)amino)

- Amino Acid Oxidation Pathways (Part 7 of 10) - Amino Acids Degraded to Succinyl-CoA. YouTube.

- Amino Acid Oxidation Pathways (Part 8 of 10) - Branched Chain Amino Acids (BCAAs). YouTube.

- Methyl 4-((tert-butoxycarbonyl)amino)

- Determining the Purity of Methyl 4-oxohexanoate: A Comparative Guide to Analytical Methods. Benchchem.

- Amino Acid Degrad

- Process for preparing methyl 4-(aminomethyl)benzoate.

- (5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE. Organic Syntheses Procedure.

- Methyl butyr

- Hydrolysis of Methyl 4-formylbenzoate back to the carboxylic acid. Benchchem.

- Methyl ester hydrolysis. ChemSpider Synthetic Pages.

-

4-{amino}-2-methoxypentanoic acid . Chemsrc.

- N-Boc-l-tryptophan methyl ester. Organic Syntheses Procedure.

- CAS 623-42-7: Methyl butyr

- Methyl butyr

Sources

- 1. Buy Methyl 4-((tert-butoxycarbonyl)amino)butanoate (EVT-2539652) | 85909-04-2 [evitachem.com]

- 2. Methyl 4-((tert-butoxycarbonyl)amino)butanoate | C10H19NO4 | CID 13112352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. keyorganics.net [keyorganics.net]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 4-([(tert-Butoxy)carbonyl](methyl)amino)butanoic acid [cymitquimica.com]

- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. 133171-74-1 Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate AKSci 9393CR [aksci.com]

An In-Depth Technical Guide to Methyl 4-((tert-butoxycarbonyl)amino)butanoate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug development, the strategic use of bifunctional molecules and protecting group chemistry is paramount. Among the versatile chemical entities that enable these advanced synthetic strategies, Methyl 4-((tert-butoxycarbonyl)amino)butanoate stands out as a key building block. Its unique structure, featuring a protected amine and a reactive ester, positions it as a valuable tool in the synthesis of complex molecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) and in established solid-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical applications, offering field-proven insights for researchers at the forefront of pharmaceutical innovation.

Nomenclature and Identification: Establishing a Common Language

To ensure clarity and precision in scientific communication, it is essential to be familiar with the various synonyms and identifiers for Methyl 4-((tert-butoxycarbonyl)amino)butanoate. The use of standardized nomenclature is critical for accurate documentation and retrieval of information in chemical databases and literature.

Systematic and Common Names:

-

IUPAC Name: methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate[1]

-

Common Synonyms:

Chemical Identifiers:

A universally recognized identifier is the Chemical Abstracts Service (CAS) Registry Number, which is unique to each chemical substance.

| Identifier | Value |

| CAS Number | 85909-04-2 |

| Molecular Formula | C10H19NO4 |

| Molecular Weight | 217.26 g/mol [1] |

| PubChem CID | 13112352[1] |

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of Methyl 4-((tert-butoxycarbonyl)amino)butanoate is crucial for its handling, storage, and application in synthetic protocols.

Key Physicochemical Data:

| Property | Value |

| Appearance | White to off-white solid or colorless oil |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |

| Boiling Point | Not readily available, likely high due to its molecular weight and functional groups. |

| Melting Point | Not consistently reported, may vary with purity. |

Safety and Handling:

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 4-((tert-butoxycarbonyl)amino)butanoate.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

In case of contact with eyes or skin, rinse immediately with plenty of water.

-

Synthesis of Methyl 4-((tert-butoxycarbonyl)amino)butanoate: A Step-by-Step Protocol

The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)butanoate is a fundamental procedure that involves two key transformations: the protection of the amino group of gamma-aminobutyric acid (GABA) and the subsequent esterification of the carboxylic acid. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions.

Synthesis of N-Boc-gamma-aminobutyric acid (Boc-GABA-OH)

The first step is the protection of the amino group of GABA using di-tert-butyl dicarbonate (Boc)₂O.

Reaction Scheme:

Sources

Introduction: The Role of Boc-GABA-OMe in Synthesis

An In-depth Technical Guide to the Safe Handling of Boc-Protected GABA Methyl Ester

This guide provides a comprehensive overview of the safety, handling, and core chemical properties of N-(tert-Butoxycarbonyl)-γ-aminobutyric acid methyl ester (Boc-GABA-OMe). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure safe and effective laboratory operations. The protocols and recommendations herein are grounded in established chemical safety principles and data from analogous compounds.

N-(tert-Butoxycarbonyl)-γ-aminobutyric acid (GABA) derivatives are pivotal building blocks in medicinal chemistry and peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group provides a robust shield for the amine functionality, which is stable under a wide range of reaction conditions, yet can be readily removed under mild acidic conditions.[][2] The methyl ester modification at the C-terminus offers another layer of synthetic versatility. Boc-GABA-OMe is frequently utilized in the synthesis of peptidomimetics, PROTAC linkers, and as a precursor for various GABA analogues aimed at neurological research.[3][] A thorough understanding of its safety profile is paramount for any researcher incorporating this reagent into their synthetic workflows.

Section 1: Chemical & Physical Properties

While a specific, verified Safety Data Sheet (SDS) for the methyl ester is not universally available, its properties can be reliably extrapolated from its parent acid, N-Boc-γ-aminobutyric acid (Boc-GABA-OH), and similar protected amino acid esters.

| Property | Value (for related compound Boc-GABA-OH) | Source |

| Molecular Formula | C₉H₁₇NO₄ | [5] |

| Molecular Weight | 203.24 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | 55-59 °C | [7] |

| Boiling Point | 78-82 °C at 0.2 mmHg | [7] |

| Solubility | Soluble in methanol, ethyl acetate, dioxane, and other common organic solvents.[7][8] | [7][8] |

| Storage Temperature | Room temperature, sealed in a dry, dark place. | [7] |

The esterification of the carboxylic acid is not expected to dramatically alter the core toxicological profile, but it may influence physical properties such as melting point, boiling point, and solubility.

Section 2: Hazard Identification and Toxicological Profile

Based on data from closely related N-Boc protected amino acids, Boc-GABA-OMe should be handled as a substance with the potential to cause irritation.[9][10] The toxicological properties have not been fully investigated for this specific molecule, which necessitates a cautious approach.

-

Acute Toxicity: A related compound is classified as harmful if swallowed (Acute toxicity, oral Category 4).[9]

-

Skin Irritation: May cause skin irritation (Category 2).[9] Direct contact should be avoided.

-

Eye Irritation: Causes serious eye irritation (Category 2A).[9] Contact can lead to redness and watering.[11]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation (Specific target organ toxicity, single exposure, Category 3).[9]

No components of similar products are listed as carcinogens by IARC, NTP, or OSHA.

Section 3: Safe Handling, Storage, and Disposal

Adherence to good industrial hygiene and safety practices is essential.

Handling:

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[9][11]

-

Avoiding Contact: Avoid direct contact with the substance. Do not breathe dust.[11] Prevent the formation of dust during handling.[11]

-

Hygiene: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the laboratory.[9]

Storage:

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[9]

Disposal:

-

Waste Management: Dispose of surplus and non-recyclable solutions via a licensed disposal company.

-

Containers: Contaminated packaging should be treated as the product itself and disposed of accordingly.[12] Do not empty into drains.

Section 4: Exposure Control and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are the primary methods to ensure user safety.

-

Engineering Controls: Ensure adequate ventilation. Eyewash stations and safety showers must be readily accessible.[9][13]